molecular formula C9H9NO3 B7855369 Benzene, 1-methoxy-4-(2-nitroethenyl)-

Benzene, 1-methoxy-4-(2-nitroethenyl)-

Cat. No.: B7855369
M. Wt: 179.17 g/mol
InChI Key: JKQUXSHVQGBODD-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-(2-nitroethenyl)-: is an organic compound with the molecular formula C9H9NO3 1-methoxy-4-(2-nitroethenyl)benzene or 4-methoxy-B-nitrostyrene . This compound features a benzene ring substituted with a methoxy group (-OCH3) at the first position and a 2-nitroethenyl group at the fourth position.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized through the nitration of 1-methoxy-4-vinylbenzene using nitric acid and sulfuric acid as nitrating agents.

  • Esterification Reaction: Another method involves the esterification of 1-methoxy-4-(2-nitroethenyl)benzene with methanol in the presence of an acid catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The process is carried out in reactors designed to handle the exothermic nature of nitration reactions.

Types of Reactions:

  • Oxidation: Benzene, 1-methoxy-4-(2-nitroethenyl)- can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or tin and hydrochloric acid (Sn/HCl).

  • Substitution: Electrophilic aromatic substitution reactions often use halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Halogenated benzene derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzene, 1-methoxy-4-(2-nitroethenyl)- exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 1-Methoxy-2-(2-nitroethenyl)benzene: Similar structure but different position of substituents.

  • 4-Methoxybenzaldehyde: Contains a methoxy group and an aldehyde group on the benzene ring.

  • 2-Nitroanisole: Contains a nitro group and a methoxy group on the benzene ring.

Properties

IUPAC Name

1-methoxy-4-(2-nitroethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQUXSHVQGBODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3179-10-0
Record name 1-Methoxy-4-(2-nitroethenyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3179-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

p-Methoxybenzaldehyde (11.19 g, 82.2 mmol) and nitromethane (5.0 g, 82.2 mmol) were dissolved in methanol (20 mL) in a two-necked flask equipped with a thermometer and a pressure-equalizing dropping funnel. NaOH (4.27 g, 0.107 mol) in ice/water (10 mL) was added dropwise to the solution keeping the temperature below 15° C. A fine slurry formed during addition and additional methanol was added to allow efficient stirring. After the addition the reaction mixture was diluted with ice/water and the resulting clear solution was added dropwise to a solution of HCl/H2O (40 mL/60 mL); a yellow precipitate formed during the addition. The precipitate was filtered on a buchner funnel and crystallized from methanol obtaining 4-methoxy-β-nitrostirene (10.66 g, 72%). Yellow needles. M.p. 57-58° C. ESI-MS: 180 (MH±); (Calc. for C9H9NO3: 179 u.m.a.).
Quantity
11.19 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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